molecular formula C19H26N2 B12735153 1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine CAS No. 82605-36-5

1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine

Cat. No.: B12735153
CAS No.: 82605-36-5
M. Wt: 282.4 g/mol
InChI Key: WMMGQLZTEGPXHH-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups. It is a derivative of the indoloquinolizine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine involves several steps, starting from simpler precursors. One common synthetic route includes the following steps :

    Formation of Tetrahydro-β-carboline Derivative: The methyl ester hydrochloride of N-benzyl-1-methyltryptophan is treated with methyl 3-formylpropionate to form a tetrahydro-β-carboline derivative.

    Dieckmann Cyclization: This derivative undergoes Dieckmann cyclization with sodium hydride to form a cyclooct[b]indole derivative.

    Condensation and Ketone Fission: The cyclooct[b]indole derivative is condensed with methyl bromoacetate followed by ketone fission to yield a ketoester.

    Reductive Removal and Conversion: The N-benzyl group is reductively removed, and the compound is converted to an N-methyl derivative.

    Desulfurization and Reduction: The ethylene thioketal of the N-methyl derivative is desulfurized and reduced by lithium aluminum hydride to furnish the corresponding alcohol.

    Tosylation and Quaternization: The alcohol is tosylated with tosyl chloride in pyridine, leading to spontaneous quaternization and formation of the cyclized quaternary base.

    Pyrolysis Reaction: The chloride salt of the quaternary base is subjected to pyrolysis to produce the desired compound.

Chemical Reactions Analysis

1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the indole and quinolizine rings, using reagents like halogens or alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Scientific Research Applications

1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with specific receptors and enzymes, modulating their activity and leading to various biological effects.

    Pathways: It influences several cellular pathways, including signal transduction, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

82605-36-5

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

3-ethyl-12,12b-dimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine

InChI

InChI=1S/C19H26N2/c1-4-14-9-11-19(2)18-16(10-12-21(19)13-14)15-7-5-6-8-17(15)20(18)3/h5-8,14H,4,9-13H2,1-3H3

InChI Key

WMMGQLZTEGPXHH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C3=C(CCN2C1)C4=CC=CC=C4N3C)C

Origin of Product

United States

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